

# Side-by-side comparison of different Methyl N-methylantranilate synthesis routes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl N-methylantranilate

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## A Comparative Guide to the Synthesis of Methyl N-methylantranilate

For Researchers, Scientists, and Drug Development Professionals

**Methyl N-methylantranilate** is a key aromatic compound with applications ranging from fragrances and flavorings to the synthesis of pharmaceuticals. The selection of an appropriate synthetic route is crucial for achieving desired yield, purity, and cost-effectiveness. This guide provides a side-by-side comparison of common methods for the synthesis of **Methyl N-methylantranilate**, supported by experimental data and detailed protocols.

## At a Glance: Comparison of Synthesis Routes

Synthesis Route	Starting Materials	Key Reagents/Catalysts	Reaction Time	Temperature (°C)	Yield (%)	Purity (%)	Key Advantages	Key Disadvantages
Reductive Alkylation	Methyl anthranilate, Formaldehyde	H <sub>2</sub> , Pd/C, PtO <sub>2</sub> , or Raney Ni; Acidic catalyst (e.g., K-10 clay, acetic acid)	6 - 20 hours	Room Temperature to 25°C	85 - 96.5[1]	97.3 - 99.7[1]	High yield and purity, avoids over-methylation.	Requires handling of hydrogen gas and specialized pressure equipment.
Direct Methylation	Methyl anthranilate	Dimethyl sulfate, Sodium carbonate/Sodium bicarbonate	1 - 30 hours	60 - 100°C	51 - 85[2][3]	~97.5[2]	Does not require high-pressure hydrogenation.	Use of toxic dimethyl sulfate, potential for over-methylation.
Eschweiler-Clarke Reaction	Methyl anthranilate	Formaldehyde, Formic acid	Not specified in literature for this substrate	Typically near boiling	High (general reaction)	Not specified	Avoids quaternary ammonium salt formation.[4]	Limited specific data for this substrate, requires high

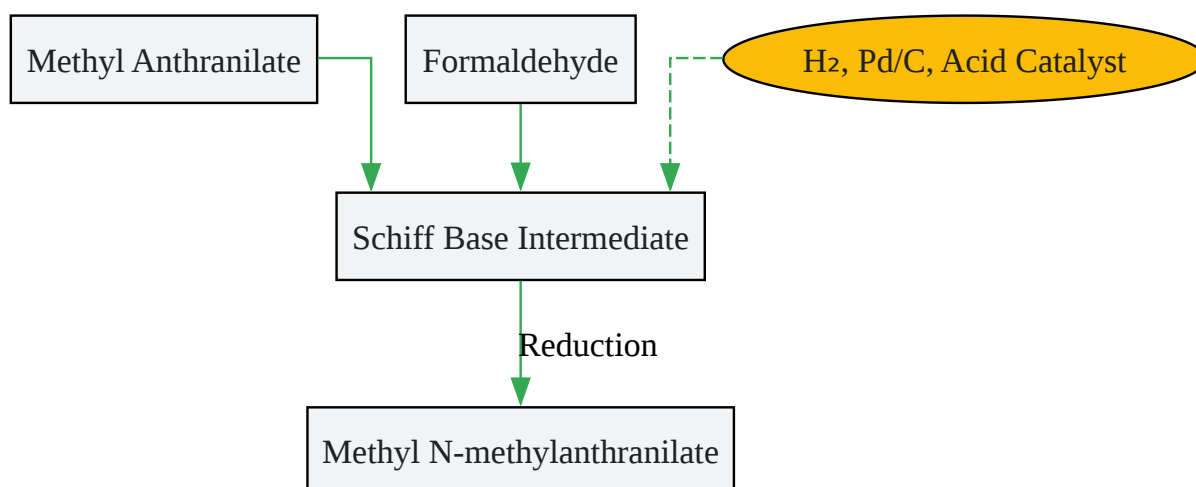
								temperatures.
Esterification	N-methylantranilic acid	Methanol, Acid catalyst (e.g., H <sub>2</sub> SO <sub>4</sub> )	Not specified in literature for this substrate	Reflux	Moderate to High (general reaction)	Not specified	Simple procedure if starting material is available.	Requires prior synthesis of N-methylantranilic acid.
Biocatalytic Synthesis	Anthranilate	Engineered E. coli	Not specified	Not specified	95.2 µM final concentration	Not specified	"Green" and sustainable approach.	Low product concentration, complex culture and extraction procedures.

## Synthesis Route Overviews and Diagrams

This section details the primary chemical pathways for synthesizing **Methyl N-methylantranilate**.

### Reductive Alkylation of Methyl Anthranilate

This is one of the most efficient and high-yielding methods. It involves the reaction of methyl anthranilate with formaldehyde in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. An acidic catalyst is often employed to facilitate the reaction and prevent the formation of byproducts.[1]

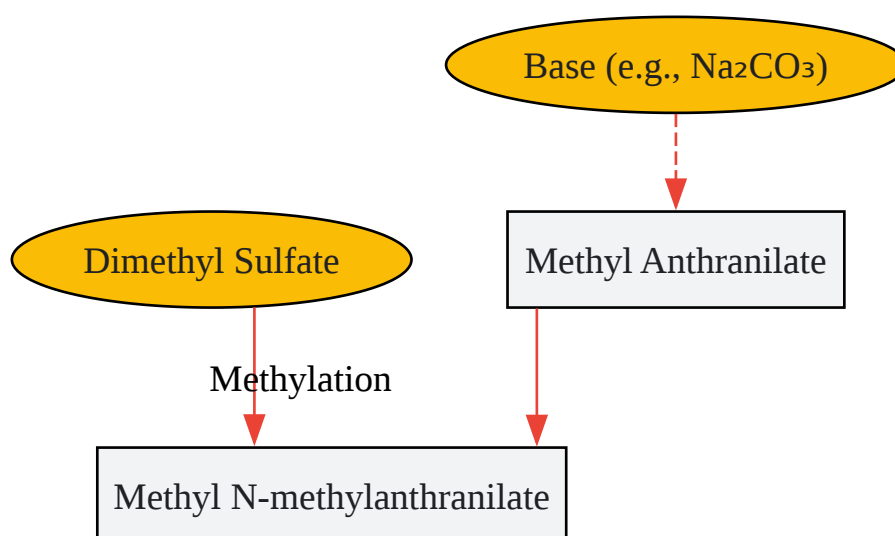


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Caption: Reductive alkylation pathway for **Methyl N-methylantranilate** synthesis.

## Direct Methylation with Dimethyl Sulfate

This classical method involves the direct N-methylation of methyl anthranilate using a methylating agent like dimethyl sulfate in the presence of a base.<sup>[2][3]</sup> While it avoids the need for high-pressure equipment, controlling the degree of methylation to prevent the formation of the N,N-dimethylated byproduct can be challenging.

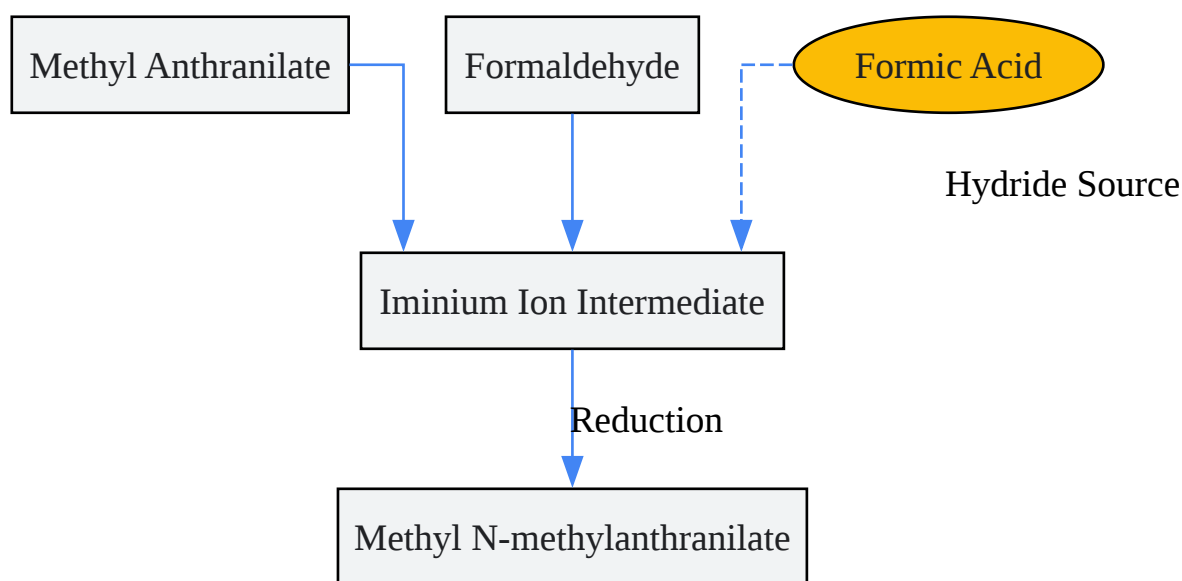


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Caption: Direct methylation of Methyl Anthranilate using Dimethyl Sulfate.

## Eschweiler-Clarke Reaction

A specific type of reductive amination, the Eschweiler-Clarke reaction uses a mixture of formaldehyde and formic acid to methylate a primary or secondary amine.<sup>[4]</sup> This method is known for its ability to produce tertiary amines without the formation of quaternary ammonium salts.



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Caption: Eschweiler-Clarke synthesis of **Methyl N-methylantranilate**.

## Experimental Protocols

### Reductive Alkylation

Materials:

- Methyl anthranilate (2.0 mol, 302 g)
- Ethyl acetate (700 mL)
- K-10 powder (30 g)

- 5% Palladium on carbon catalyst (30 g)
- 37% aqueous formaldehyde solution (2.12 mol, 160 mL)
- Saturated  $\text{NaHCO}_3$  solution
- Saturated  $\text{NaCl}$  solution

#### Procedure:

- In a 2 L Parr pressure reactor, a mixture of methyl anthranilate (302 g), ethyl acetate (700 mL), K-10 powder (30 g), and 5% palladium on carbon catalyst (30 g) is prepared.
- The mixture is cooled to 5°C, and a 37% aqueous formaldehyde solution (160 mL) is added.
- The reactor is sealed and pressurized with hydrogen to an initial pressure of 50 psig.
- The mixture is hydrogenated at room temperature with continuous stirring for approximately 6-7 hours, or until hydrogen uptake ceases.
- The reaction mixture is then filtered to remove the catalyst and K-10 powder.
- The filtrate is washed twice with 100 mL of saturated  $\text{NaHCO}_3$  solution to neutralize any remaining acid.
- The organic layer is separated and washed with 100 mL of saturated  $\text{NaCl}$  solution.
- The organic layer is dried, and the solvent is evaporated under reduced pressure.
- The resulting residue is distilled to yield pure **Methyl N-methylantranilate**.<sup>[1]</sup>

## Direct Methylation with Dimethyl Sulfate

#### Materials:

- Methyl anthranilate (0.5 mol, 75.6 g)
- Methanol (300 cm<sup>3</sup>)

- Water (70 ml)
- Sodium carbonate (0.42 mol, 45 g)
- Dimethyl sulfate (0.75 mol, 94.6 g)
- Benzene

#### Procedure:

- Methyl anthranilate (75.6 g) is dissolved in a mixture of methanol (300 cm<sup>3</sup>) and water (70 ml).
- Sodium carbonate (45 g) is added to the solution.
- The reaction mixture is heated to reflux with stirring.
- Dimethyl sulfate (94.6 g) is added dropwise over 1 hour while maintaining reflux.
- After the addition is complete, the mixture is stirred at reflux for an additional hour.
- The mixture is cooled, and 200 ml of benzene is added.
- The mixture is then cooled to 0°C.
- The organic layer is separated, and the aqueous layer is extracted with benzene.
- The combined organic extracts are washed, dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.<sup>[5]</sup>

## Eschweiler-Clarke Reaction (General Protocol)

#### Materials:

- Methyl anthranilate
- Formaldehyde (37% aqueous solution)
- Formic acid

#### Procedure:

- To the secondary amine (in this case, methyl anthranilate), an excess of formic acid and formaldehyde is added.
- The mixture is heated, typically near boiling (around 80-100°C), for several hours.
- After cooling, the reaction mixture is made basic and extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which can be purified by distillation.

Note: Specific quantitative data for the Eschweiler-Clarke synthesis of **Methyl N-methylantranilate** is not readily available in the cited literature. The provided protocol is a general representation of the reaction.

## Esterification of N-methylantranilic acid (General Protocol)

#### Materials:

- N-methylantranilic acid
- Methanol
- Concentrated sulfuric acid (catalytic amount)

#### Procedure:

- N-methylantranilic acid is dissolved in an excess of methanol.
- A catalytic amount of concentrated sulfuric acid is carefully added.
- The mixture is heated to reflux for several hours.
- After cooling, the excess methanol is removed under reduced pressure.



- The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid and the catalyst.
- The organic layer is then washed with water, dried, and the solvent is evaporated to yield **Methyl N-methylantranilate**.

Note: This is a general procedure for Fischer esterification. Specific experimental data for this particular reaction was not found in the search results.

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- To cite this document: BenchChem. [Side-by-side comparison of different Methyl N-methylantranilate synthesis routes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146674#side-by-side-comparison-of-different-methyl-n-methylantranilate-synthesis-routes]

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